An In-depth Technical Guide to Diphenylborinic Anhydride (CAS: 4426-21-5)
An In-depth Technical Guide to Diphenylborinic Anhydride (CAS: 4426-21-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylborinic anhydride, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile organoboron compound with the CAS number 4426-21-5. It is widely utilized in organic synthesis and bioanalytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in amino acid analysis and as a modulator of gap junction channels. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.
Physicochemical Properties
Diphenylborinic anhydride is a white to off-white solid at room temperature.[1] It is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Diphenylborinic Anhydride
| Property | Value | Reference(s) |
| CAS Number | 4426-21-5 | [1] |
| Molecular Formula | C₂₄H₂₀B₂O | [2] |
| Molecular Weight | 346.04 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1][3] |
| Melting Point | 135-140 °C | [1] |
| Synonyms | Oxybis(diphenylborane), Tetraphenyldiboroxane | [1][4] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | [5] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | SNQFEECGHGUHBK-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural integrity of Diphenylborinic anhydride is typically confirmed by various spectroscopic techniques. While detailed spectral data is not always publicly available, the following provides an expected profile based on its chemical structure and data from related compounds.
Table 2: Spectroscopic Data of Diphenylborinic Anhydride
| Technique | Expected Data |
| ¹H NMR | A certificate of analysis confirms the ¹H NMR spectrum conforms to the structure.[6] The spectrum is expected to show multiplets in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the phenyl protons. |
| ¹³C NMR | The spectrum is expected to show signals for the aromatic carbons. The carbon attached to boron (ipso-carbon) may be difficult to detect.[7] |
| FT-IR (cm⁻¹) | Characteristic strong C=O stretching bands for anhydrides are absent. Expect strong B-O-B stretching vibrations (around 1350-1450 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 346 would be expected. Fragmentation may involve the loss of phenyl groups and cleavage of the B-O-B bond. |
Synthesis
A common method for the preparation of diphenylborinic anhydride involves the dehydration of diphenylborinic acid. Diphenylborinic acid itself can be synthesized from the ethanolamine ester of diphenylborinic acid.[5]
Experimental Protocol: Synthesis of Diphenylborinic Anhydride from Diphenylborinic Acid
This protocol is based on general methods for the dehydration of boronic acids to their anhydrides.[8]
Materials:
-
Diphenylborinic acid
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diphenylborinic acid.
-
Add a sufficient amount of anhydrous toluene to dissolve the diphenylborinic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is diphenylborinic anhydride. The product can be further purified by recrystallization if necessary.
Reactivity and Applications
Diphenylborinic anhydride is a reactive compound with significant applications in both synthetic and analytical chemistry.
Derivatization of α-Amino Acids for Fluorescence Detection
Diphenylborinic anhydride reacts with α-amino acids to form fluorescent boroxazolidone derivatives, enabling their sensitive detection and quantification by HPLC.[1][8]
Caption: Workflow for amino acid analysis using DPBA derivatization.
This protocol is a general guideline adapted from established methods for pre-column derivatization of amino acids for HPLC analysis.[9]
Materials:
-
Diphenylborinic anhydride (DPBA) solution in a suitable organic solvent (e.g., acetonitrile).
-
Amino acid standards or sample hydrolysate.
-
Borate buffer (pH ~9).
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
-
Mobile phases (e.g., acetonitrile and an aqueous buffer).
Procedure:
-
Sample Preparation: Prepare standard solutions of amino acids or the sample hydrolysate in an appropriate buffer.
-
Derivatization: a. In a vial, mix a specific volume of the amino acid standard or sample with the borate buffer. b. Add an excess of the DPBA solution to the mixture. c. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-5 minutes) to ensure complete derivatization.
-
HPLC Analysis: a. Inject a suitable volume of the derivatized sample into the HPLC system. b. Separate the derivatized amino acids on a C18 column using a gradient elution with appropriate mobile phases. c. Detect the fluorescent derivatives using an excitation wavelength of approximately 366 nm and an emission wavelength of around 475 nm.[1]
-
Quantification: Quantify the amino acids by comparing the peak areas of the sample with those of the amino acid standards.
Gap Junction Channel Blocker
Diphenylborinic anhydride has been identified as an analog of the vascular gap junction channel blocker, 2-aminoethoxydiphenyl borate (2-APB).[1] It has been shown to inhibit gap junction communication by downregulating the expression of Connexin43 (Cx43), a major gap junction protein.[9]
The precise signaling pathway by which diphenylborinic anhydride leads to the downregulation of Cx43 is an area of ongoing research. However, studies on related compounds and cellular responses to gap junction blockers suggest a multi-step process that likely involves cellular signaling cascades that ultimately lead to the degradation of the Cx43 protein. A plausible pathway is depicted below.
Caption: Proposed pathway for DPBA-induced downregulation of Connexin43.
Safety and Handling
Diphenylborinic anhydride requires careful handling due to its potential hazards. It is combustible and moisture-sensitive.[1][2]
Table 3: Safety and Handling Information
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) respirator | [1] |
| Storage | Store in a dry, cool (2-8°C), and well-ventilated place in a tightly sealed container. | [1][2] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| First Aid: Eyes | Rinse immediately with plenty of water for at least 15 minutes. | [2] |
| First Aid: Skin | Wash off immediately with plenty of water. | [2] |
| First Aid: Ingestion | Do not induce vomiting. Seek immediate medical attention. | [2] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [2] |
Conclusion
Diphenylborinic anhydride (CAS 4426-21-5) is a valuable reagent for researchers in organic chemistry and drug development. Its ability to form fluorescent derivatives with amino acids provides a sensitive method for their analysis. Furthermore, its activity as a gap junction blocker through the downregulation of Connexin43 opens avenues for its investigation in various physiological and pathological processes. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding of its properties and applications to support its effective utilization in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chromatographyonline.com [chromatographyonline.com]
